molecular formula C20H23N3O2S B2627060 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-07-4

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2627060
M. Wt: 369.48
InChI Key: VTYGDJQNHOKOLX-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide” is a compound that incorporates the adamantane moiety. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .


Synthesis Analysis

The synthesis of adamantane derivatives involves various transformations . For instance, the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes yielded the corresponding 4-arylideneamino derivatives . Further reactions with 1-substituted piperazines and formaldehyde solution in ethanol afforded good yields of the corresponding 5-(1-adamantyl)-4-(2,6-dihalobenzylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones .


Molecular Structure Analysis

Adamantane, the core structure in “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide”, is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .


Chemical Reactions Analysis

Adamantane derivatives have been found to undergo numerous transformations . For example, the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes yielded the corresponding 4-arylideneamino derivatives .


Physical And Chemical Properties Analysis

Adamantane, a key component of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide”, is a polycyclic cage molecule with high symmetry and remarkable properties . Its unique structural and chemical properties provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, alongside other 1-adamantyl-1,3,4-thiadiazole derivatives, has been synthesized and evaluated for antimicrobial effectiveness against various gram-positive and gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some derivatives displayed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Specific compounds also showed weak or moderate activity against C. albicans (Kadi et al., 2010).

Anti-Inflammatory Activity

The in vivo anti-inflammatory activity of synthesized 1-adamantyl-1,3,4-thiadiazole derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, was assessed using the carrageenan-induced paw oedema method in rats. Certain derivatives, such as the propionic acid derivative, showcased good dose-dependent anti-inflammatory activity (Kadi et al., 2010).

Nature of Noncovalent Interactions

The chemical's noncovalent interactions have been analyzed using quantum theory and crystallographic data. The orientation of the amino group varies in non-halogenated structures, and the N–H⋯N hydrogen bond was identified as one of the stronger interactions among other noncovalent interactions. The presence of halogen substitutions, like Br and F, in the molecule's structure, contributes significantly to its stabilization through various non-covalent interactions (El-Emam et al., 2020).

Anti-Tuberculosis Agents

Adamantyl-Imidazolo-Thiadiazoles, synthesized through a 'green' synthesis protocol involving N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, have shown potent inhibitory activity against M. tuberculosis, comparable to standard drugs. These compounds likely target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity (Anusha et al., 2015).

Anti-Proliferative Activity

The compound has been utilized in the development of adamantane scaffold-containing 1,3,4-thiadiazole derivatives, which showed significant anti-proliferative activity against various cancer cell lines. The most promising compounds indicated their potential as apoptotic inducers and exhibited potent inhibitory activity against EGFR, a notable target in cancer therapy (Wassel et al., 2021).

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . Further studies are needed to determine its long-term safety and efficacy in humans.

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-17(12-25-16-4-2-1-3-5-16)21-19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYGDJQNHOKOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

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